molecular formula C12H19NO2 B2803916 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid CAS No. 1339230-23-7

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid

Cat. No.: B2803916
CAS No.: 1339230-23-7
M. Wt: 209.289
InChI Key: MEWSBOFVAFUOJZ-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable butanoic acid derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method provides good yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include pyrrole oxides, alcohols, amines, and various substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enoyl ACP reductase and dihydrofolate reductase, enzymes that are crucial for bacterial cell wall synthesis and folate metabolism, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is unique due to its specific structural features, which allow it to interact with multiple molecular targets. Its ability to inhibit key enzymes involved in bacterial metabolism makes it a promising candidate for the development of new antimicrobial agents.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-8-6-7-9(2)13(8)10(11(14)15)12(3,4)5/h6-7,10H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWSBOFVAFUOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(C(=O)O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339230-23-7
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid
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